molecular formula C38H74N2O16S B12691316 Azithromycin sulfate CAS No. 1000988-91-9

Azithromycin sulfate

Cat. No.: B12691316
CAS No.: 1000988-91-9
M. Wt: 847.1 g/mol
InChI Key: LOVIIVMCATXSHT-WVVFQGGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azithromycin sulfate is synthesized through a multi-step process starting from erythromycin. The key steps involve the modification of the erythromycin structure to introduce a nitrogen atom into the lactone ring, forming a 15-membered ring structure . This modification enhances the stability and activity of the compound. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Azithromycin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various azithromycin derivatives with modified antibacterial activity and pharmacokinetic properties .

Scientific Research Applications

Azithromycin sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azithromycin sulfate is unique due to its 15-membered ring structure, which provides greater acid stability and a longer half-life compared to erythromycin and other macrolides . This structural modification allows for better tissue penetration and a broader spectrum of activity .

Properties

CAS No.

1000988-91-9

Molecular Formula

C38H74N2O16S

Molecular Weight

847.1 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;sulfuric acid

InChI

InChI=1S/C38H72N2O12.H2O4S/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;1-5(2,3)4/h20-33,35,41-43,45-46H,15-19H2,1-14H3;(H2,1,2,3,4)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

LOVIIVMCATXSHT-WVVFQGGUSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.OS(=O)(=O)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.